![molecular formula C19H15N3O5 B2470012 3-(cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887897-09-8](/img/structure/B2470012.png)
3-(cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C24H18N4O5. The molecular weight is 365.345. Detailed structural analysis is not available in the search results.Scientific Research Applications
- Researchers have explored the antimycobacterial properties of this compound. Specifically, derivatives of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides, including the 4-nitrophenyl moiety-bearing derivative IT10, exhibited promising activity against Mycobacterium tuberculosis (Mtb) H37Ra. IT10 displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM. Another compound, IT06 (with a 2,4-dichlorophenyl moiety), also showed significant activity against Mtb .
Antimycobacterial Activity
Future Directions
Benzofuran compounds, such as 3-(cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, have attracted attention due to their diverse pharmacological activities and potential applications as drugs . They are widely distributed in higher plants and are the main source of some drugs and clinical drug candidates . Future research may focus on exploring the biological activities and potential applications of these compounds .
properties
IUPAC Name |
3-(cyclopropanecarbonylamino)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c23-18(11-5-6-11)21-16-14-3-1-2-4-15(14)27-17(16)19(24)20-12-7-9-13(10-8-12)22(25)26/h1-4,7-11H,5-6H2,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFBDRUGSUEXCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide |
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